molecular formula C14H8N4O B8425618 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole

2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole

Cat. No.: B8425618
M. Wt: 248.24 g/mol
InChI Key: NJNLMALLZSIRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural features, which include a pyridine ring, a cyanophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyanobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structural features allow it to engage in specific interactions with these targets, leading to desired biological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-Pyridyl)-5-(4-cyanophenyl)-1,3,4-oxadiazole
  • 2-(2-Pyridyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole stands out due to the presence of both the cyanophenyl and pyridyl groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)13-17-18-14(19-13)12-6-1-2-7-16-12/h1-8H

InChI Key

NJNLMALLZSIRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a mixture of 2-(2-pyridyl)-5-(3-iodophenyl)-1,3,4-oxadiazole (0.03 g, 0.08 mmol), zinc cyanide (0.01 g, 0.12 mmol), and Pd(PPh3)4 (9.1 mg, 0.01 mmol) in N,N-dimethylformamide (2ml) was heated at 80° C. for 2.5 hours. After cooling the reaction mixture was diluted with ethyl acetate and sequentially washed with water (3×50 mL) and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Recrystallization of the crude product from 5% ethyl acetate in hexanes, afforded 5.8 mg (30%) of 2-(2-pyridyl)-5-(3-cyanophenyl)-1,3,4-oxadiazole.
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
9.1 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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